(S)-Octahydroindolizine
Overview
Description
(S)-Octahydroindolizine is a chiral bicyclic amine with a unique structure that makes it an interesting subject of study in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Octahydroindolizine typically involves the hydrogenation of indolizine derivatives. One common method is the catalytic hydrogenation of indolizine using palladium on carbon as a catalyst under high pressure and temperature conditions. The reaction proceeds smoothly, yielding this compound with high enantiomeric purity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent product quality and yield. The use of chiral catalysts and ligands can further enhance the enantioselectivity of the process.
Chemical Reactions Analysis
Types of Reactions: (S)-Octahydroindolizine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it into different amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: N-oxides.
Reduction: Various amine derivatives.
Substitution: Substituted indolizine derivatives.
Scientific Research Applications
(S)-Octahydroindolizine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-Octahydroindolizine involves its interaction with various molecular targets. In biological systems, it can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the specific derivative and its intended application. For instance, in medicinal chemistry, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Indolizine: The parent compound from which (S)-Octahydroindolizine is derived.
Piperidine: Another bicyclic amine with similar structural features.
Quinuclidine: A bicyclic amine with a different ring structure but similar chemical properties.
Uniqueness: this compound stands out due to its chiral nature and the ability to form enantiomerically pure compounds. This property is particularly valuable in pharmaceutical applications, where the chirality of a molecule can significantly impact its biological activity and therapeutic efficacy.
Properties
IUPAC Name |
(8aS)-1,2,3,5,6,7,8,8a-octahydroindolizine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-6-9-7-3-5-8(9)4-1/h8H,1-7H2/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJKHJOABGFIGP-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2CCC[C@@H]2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18881-13-5 | |
Record name | Octahydroindolizine, (S)-(+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018881135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | INDOLIZIDINE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/734E7Q05NH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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